DavePhos-Pd-G3, AldrichCPR

Overview

Description

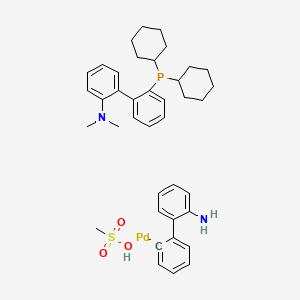

DavePhos-Pd-G3, also known as Methanesulfonato 2-dicyclohexylphosphino-2- (N,N-dimethylamino)biphenyl (2′-amino-1,1′-biphenyl-2-yl) palladium (II), is a modified G3 precatalyst (G3′). It is a versatile catalyst that is useful for various cross-coupling reactions .

Synthesis Analysis

DavePhos-Pd-G3 has been synthesized by Buchwald and coworkers from the second generation (G2) precatalyst by methylation of the amino group present on the biphenyl backbone .

Molecular Structure Analysis

The empirical formula of DavePhos-Pd-G3 is C39H49N2O3PPdS, and its molecular weight is 763.28 .

Chemical Reactions Analysis

DavePhos-Pd-G3 is a useful catalyst for various cross-coupling reactions . It is suitable for Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Physical And Chemical Properties Analysis

DavePhos-Pd-G3 is a solid substance . Its melting point is between 183-200°C (decomposition) .

Scientific Research Applications

Liquid-Assisted Grinding Accelerating Suzuki-Miyaura Reaction

- Study Overview : Investigated the effect of liquid-assisted grinding using mechanical Suzuki-Miyaura reaction of aryl chlorides. Davephos and PCy3 catalytic systems were tested, with significant yield improvements observed using alcohols as additives (Jiang et al., 2016).

Site-Selective Azaindole Arylation

- Research Focus : Explored the use of the Pd(OAc)2/DavePhos catalyst system for regioselective direct arylation of the azine ring in N-methyl 6- and 7-azaindole N-oxides (Huestis & Fagnou, 2009).

Silver-Catalyzed Carboxylative Cyclization

- Application : Demonstrated the conversion of propargylic alcohols with CO2 into cyclic alkylidene carbonates using silver complexes with bulky ligands like DavePhos (Dabral et al., 2019).

Palladium-Catalyzed Amination of Dichloroquinolines

- Study Insights : Focused on Pd-catalyzed amination of dichloroquinolines, where DavePhos was used as a ligand in certain reactions for better yields (Abel et al., 2013).

Synthesis of 1,3-Bis(trimethylcyclam) Benzenes

- Research Significance : Involved Pd-catalyzed amination for the synthesis of 1,3-bis(tetraazamacrocyclic) derivatives of benzene, using BINAP and DavePHOS as ligands (Averin et al., 2009).

Synthesis of 1-Heteroaryl-4-Aminopiperidine Derivatives

- Key Finding : Described a protocol for synthesizing 1-heteroaryl-4-(N-methyl)aminopiperidines using DavePhos as the optimal ligand for Pd-catalyzed Buchwald-Hartwig amination reactions (Zhang et al., 2017).

Synthesis of P,N-2,2′-Biphenyl Derivatives

- Application Area : Focused on preparing enantiopure 2-(dicyclohexylphosphino)-1,1′-biphenyl derivatives, where the efficiency of the P,N-biphenyl pyrrolidine derivatives as ligands was compared to DavePhos (Jean et al., 2010).

Catalyst for Room-Temperature Palladium-Catalyzed Cross-Couplings

- Innovation : Reported the use of DavePhos in a palladium catalyst for efficient room temperature cross-coupling reactions with unactivated aryl chlorides (Zhang et al., 2014).

Synthesis of Methylmonochlorosilanes

- Scientific Contribution : Demonstrated the palladium-catalyzed cross-coupling reaction of chlorosilanes with organoaluminum reagents using a [Pd(C3H5)Cl]2 and DavePhos ligand catalyst combination (Naganawa et al., 2020).

Cascade Alkenyl Amination/Heck Reaction for Indole Synthesis

- Research Impact : Described a Pd-catalyzed cascade process for synthesizing indoles, using a combination of [Pd2(dba)3]/DavePhos (Barluenga et al., 2005).

Mechanism of Action

Target of Action

DavePhos-Pd-G3, also known as MFCD27978422, is a modified G3 precatalyst . It primarily targets various cross-coupling reactions . These reactions are fundamental processes in organic chemistry, used to create carbon-carbon bonds between two different organic fragments.

Mode of Action

The compound interacts with its targets by acting as a catalyst In the case of DavePhos-Pd-G3, it facilitates the formation of carbon-carbon bonds in cross-coupling reactions .

Biochemical Pathways

The biochemical pathways affected by DavePhos-Pd-G3 are those involved in the formation of carbon-carbon bonds. These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The downstream effects of these reactions are the formation of new organic compounds, which can be used in various applications, from pharmaceuticals to materials science.

Result of Action

The result of DavePhos-Pd-G3’s action is the efficient formation of carbon-carbon bonds in various cross-coupling reactions . This leads to the creation of new organic compounds, which can be used in a wide range of applications.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36NP.C12H10N.CH4O3S.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12,17-22H,3-8,13-16H2,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDJJLODFHACTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50N2O3PPdS- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DavePhos-Pd-G3, AldrichCPR | |

CAS RN |

1445085-87-9 | |

| Record name | 2'-(dicyclohexylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2439336.png)

![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2439337.png)

![2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2439342.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2439343.png)

![2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate](/img/structure/B2439344.png)

![(4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1',2':4,5]oxazolo[3,2-A]pyridin-6(4BH)-one](/img/structure/B2439347.png)

![2-(2-Bicyclo[2.2.2]octanyl)ethanol](/img/structure/B2439349.png)